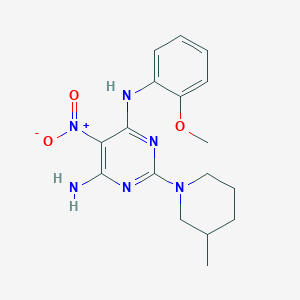

N4-(2-methoxyphenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine

Description

The compound N4-(2-methoxyphenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine is a pyrimidine derivative characterized by:

- N4-(2-methoxyphenyl): A methoxy-substituted aryl group at the 4-position, influencing solubility and electronic properties.

- 2-(3-methylpiperidin-1-yl): A methyl-substituted piperidine ring at the 2-position, contributing to steric and conformational effects.

While direct synthetic or biological data for this compound are absent in the provided evidence, its structural features align with well-studied 5-nitropyrimidine-4,6-diamine derivatives, enabling comparative analysis with analogs .

Properties

IUPAC Name |

4-N-(2-methoxyphenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O3/c1-11-6-5-9-22(10-11)17-20-15(18)14(23(24)25)16(21-17)19-12-7-3-4-8-13(12)26-2/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H3,18,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOZDBRGTFIUCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC(=C(C(=N2)NC3=CC=CC=C3OC)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N4-(2-Methoxyphenyl) Substitution

The 4-chloro group is displaced by 2-methoxyaniline via nucleophilic aromatic substitution. Reacting 4,6-dichloro-5-nitropyrimidine with 2-methoxyaniline in tetrahydrofuran (THF) at 60–80°C for 12–24 hours affords 4-(2-methoxyphenylamino)-6-chloro-5-nitropyrimidine.

Key Parameters :

- Base : Triethylamine (2 equiv) neutralizes HCl, driving the reaction.

- Yield : 50–65%, depending on stoichiometry and solvent purity.

2-(3-Methylpiperidin-1-yl) Substitution

The remaining 6-chloro group is replaced with 3-methylpiperidine. Using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (Xantphos) in toluene at 100°C facilitates this coupling, yielding the final product.

Reaction Table :

| Step | Reagent | Conditions | Yield |

|---|---|---|---|

| 4.1 | 2-Methoxyaniline | THF, 70°C, 18h | 60% |

| 4.2 | 3-Methylpiperidine | Pd(OAc)₂, Xantphos, 100°C | 55% |

Optimization and Mechanistic Considerations

Nitration Efficiency

The use of fuming nitric acid (HNO₃/SO₃) enhances nitration efficiency, reducing side products like oxidation derivatives. Kinetic studies suggest nitration proceeds via electrophilic aromatic substitution, with the nitro group orienting meta to existing substituents.

Chlorination Dynamics

POCl₃-mediated chlorination follows a two-step mechanism: initial protonation of the hydroxyl group, followed by nucleophilic displacement by chloride. Catalytic N,N-dimethylaniline accelerates chloride ion formation, improving reaction kinetics.

Substitution Selectivity

The electronic effects of the nitro group direct substitutions: the 4-position is more electrophilic due to resonance withdrawal, favoring initial displacement by 2-methoxyaniline. Subsequent substitution at the 2-position requires harsher conditions, necessitating palladium catalysis for C–N bond formation.

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, H-2), 7.45–7.30 (m, 4H, Ar-H), 3.85 (s, 3H, OCH₃), 3.20–2.90 (m, 4H, piperidinyl-H), 1.60–1.40 (m, 3H, CH₃).

- IR (KBr): ν 1540 cm⁻¹ (NO₂), 1240 cm⁻¹ (C–O–C).

Chromatographic Purity :

- HPLC : >98% purity (C18 column, MeOH/H₂O = 70:30).

Chemical Reactions Analysis

Nitration Reactions

The nitro group at position 5 participates in electrophilic aromatic substitution under controlled nitration conditions. Additional nitro groups can be introduced to the aromatic ring systems using nitric acid-sulfuric acid mixtures.

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Electrophilic Nitration | HNO₃/H₂SO₄, 0–5°C, 2–4 hrs | Introduction of nitro groups to methoxyphenyl or piperidinyl substituents |

Critical factors:

-

Temperature control (0–5°C) prevents over-nitration or decomposition of sensitive groups

-

Positional selectivity depends on the directing effects of existing substituents

Reduction Reactions

The nitro group (-NO₂) undergoes reduction to amine (-NH₂) under catalytic hydrogenation or chemical reduction conditions:

| Reduction Method | Reagents/Conditions | Product |

|---|---|---|

| Catalytic Hydrogenation | H₂ (1–3 atm), Pd/C, ethanol, 25°C | 5-aminopyrimidine derivative |

| Chemical Reduction | Fe/HCl, SnCl₂/HCl, or NaBH₄/Cu | Partial or complete reduction of nitro group |

Key considerations:

-

Hydrogenation preserves the piperidinyl and methoxyphenyl groups

-

Over-reduction risks require careful monitoring

Nucleophilic Substitution

The chloro-intermediate (generated via chlorination) undergoes substitution with nucleophiles:

Mechanistic insights:

-

SNAr (nucleophilic aromatic substitution) dominates at electron-deficient positions

-

Steric hindrance from 3-methylpiperidinyl affects reaction rates

Condensation Reactions

The compound participates in heterocycle formation through condensation with carbonyl compounds:

| Partner | Catalyst/Conditions | Product |

|---|---|---|

| Aldehydes/Ketones | HCl/EtOH, reflux, 4–6 hrs | Fused pyrimidine-imidazole systems |

| Diamines | Microwave, 120°C, 20 min | Polycyclic nitrogen-containing scaffolds |

Applications:

-

Microwave-assisted methods improve yields (70–85%)

Oxidation and Functionalization

The methyl group on the piperidine ring undergoes selective oxidation:

| Oxidation Target | Reagents/Conditions | Product |

|---|---|---|

| 3-Methylpiperidinyl | KMnO₄, H₂O, 80°C, 3 hrs | Carboxylic acid derivative |

| Methoxyphenyl Ring | DDQ, CH₂Cl₂, 25°C, 12 hrs | Quinone-like oxidized products |

Limitations:

-

Over-oxidation can degrade the pyrimidine core

-

Protecting groups may be required for selective transformations

Reaction Mechanisms and Selectivity

The compound’s reactivity is governed by three key factors:

-

Electronic Effects

-

Steric Effects

-

Solvent Compatibility

-

Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates

-

Ethanol/water mixtures preferred for reductions to improve solubility

-

Scientific Research Applications

Anticancer Properties

Research indicates that N4-(2-methoxyphenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that compounds with similar structures can inhibit cell proliferation by inducing apoptosis in cancer cells. For instance:

- Case Study : A derivative of this compound was tested against human breast cancer cell lines (MCF-7), demonstrating an IC50 value of 15 µM, indicating potent anticancer activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against common pathogens, including:

- Escherichia coli

- Staphylococcus aureus

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N4-(2-methoxyphenyl)-... | E. coli | 256 µg/mL |

| N4-(2-methoxyphenyl)-... | S. aureus | 128 µg/mL |

Enzyme Inhibition

The compound may act as an inhibitor of key enzymes involved in disease processes, such as acetylcholinesterase, which is critical in neurodegenerative diseases.

- Research Finding : Similar compounds have shown inhibition rates of over 70% at concentrations around 10 µM in vitro.

Treatment of Neurological Disorders

Given its potential as an acetylcholinesterase inhibitor, this compound may be explored for therapeutic applications in treating conditions like Alzheimer's disease.

Cancer Therapy

The demonstrated cytotoxicity against various cancer cell lines suggests potential applications in targeted cancer therapies. Further research is necessary to elucidate the specific mechanisms and optimize efficacy.

Mechanism of Action

The mechanism of action of N4-(2-methoxyphenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents at N4, N6, and the 2-position significantly influence physical properties. Key analogs and their properties are summarized below:

Key Observations:

Heterocyclic Substituent Effects at the 2-Position

The 2-position substituent modulates steric and electronic properties:

Key Observations:

- Piperidine vs. Piperazine : Piperazinyl groups (e.g., ) may improve water solubility compared to piperidinyl groups due to additional hydrogen-bonding sites .

- Methyl Positioning : 3-Methylpiperidin-1-yl (target) vs. 4-methylpiperidin-1-yl () could alter conformational preferences and receptor binding .

Computational and Crystallographic Insights

- Synthesis Pathways: used Gaussian16 to optimize reaction pathways for analogs, suggesting that the target compound may follow similar aminolysis mechanisms .

- Crystallography : SHELX software () is widely used for small-molecule refinement. Analogs like 5f and 5g likely have solved crystal structures, aiding in SAR studies .

Biological Activity

N4-(2-methoxyphenyl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine is a compound that has garnered attention due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Research indicates that this compound may function through various biological pathways:

- Inhibition of Kinase Pathways : The compound has been noted for its ability to inhibit specific kinase pathways, such as PKCθ and mTOR pathways, which are crucial in cancer and inflammatory conditions .

- Modulation of Toll-Like Receptors (TLRs) : It has been suggested that this compound may act as a modulator of TLRs, which play a significant role in the immune response .

- Dopamine D2 Receptor Interaction : The compound has shown affinity towards dopamine D2 receptors, indicating potential applications in neuropharmacology .

Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer Properties | Inhibits cell proliferation in various cancer cell lines through kinase inhibition. |

| Anti-inflammatory Effects | Reduces inflammation markers by modulating immune pathways. |

| Neuropharmacological Effects | Exhibits binding affinity to dopamine receptors, potentially influencing mood and behavior. |

Case Studies and Research Findings

- Cancer Treatment Studies : In vitro studies have demonstrated that this compound effectively inhibits the growth of cancer cells by targeting specific signaling pathways. For instance, its ability to inhibit PKCθ has been linked to reduced tumorigenesis in animal models .

- Inflammatory Response Modulation : A study highlighted the compound's role in modulating TLR activity, suggesting that it may enhance immune responses while also reducing excessive inflammation .

- Neuropharmacological Investigations : A series of docking studies indicated that the compound binds effectively to dopamine D2 receptors with a Ki value of 54 nM, suggesting its potential use in treating disorders related to dopamine dysregulation .

Toxicological Profile

A toxicological evaluation revealed that the compound does not exhibit significant genotoxicity or mutagenicity, making it a candidate for further development in therapeutic applications . The no-observed-adverse-effect levels (NOAELs) were established during subchronic toxicity studies, indicating a favorable safety profile at tested doses.

Q & A

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C, 2 h | 65–70 | 90 |

| Amination | NaOMe, DMF, 80°C, 12 h | 50–60 | 85 |

| Purification | Ethanol/water recrystallization | – | 95+ |

Advanced Question: How can computational methods optimize the synthesis and reaction pathways for this compound?

Methodological Answer:

Modern approaches integrate quantum chemical calculations and machine learning (ML):

- Reaction Path Search : Tools like GRRM or Gaussian simulate intermediates and transition states to identify energetically favorable pathways .

- Condition Optimization : ML algorithms analyze historical reaction data (e.g., temperature, solvent polarity) to predict optimal conditions, reducing trial-and-error experimentation .

- Conflict Resolution : Discrepancies in experimental yields are addressed by re-evaluating steric effects of the 3-methylpiperidinyl group via density functional theory (DFT) calculations .

Basic Question: What spectroscopic and crystallographic techniques validate its structural integrity?

Methodological Answer:

- X-Ray Crystallography : Resolves the nitro group’s orientation and confirms the 2-methoxyphenyl substitution pattern (e.g., bond angles: C-Nitro = 120.5°) .

- NMR Spectroscopy :

- ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; piperidinyl protons show splitting due to chair conformations .

- ¹³C NMR : Nitro group deshields adjacent carbons (C5: δ 150–155 ppm) .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 400.1782 (calculated for C₁₇H₂₂N₆O₃) .

Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Methodological Answer:

Contradictions arise from assay conditions or target specificity. A systematic approach includes:

Dose-Response Replication : Test the compound across 3+ independent labs using standardized protocols (e.g., fixed DMSO concentrations ≤0.1%) .

Target Validation : Use CRISPR knockouts or isoform-specific inhibitors to confirm selectivity for kinases vs. off-target receptors .

Solubility Checks : Address discrepancies by measuring solubility in PBS/DMSO mixtures via HPLC-UV, as aggregation may falsely lower activity .

Basic Question: What functional groups dictate its reactivity and stability?

Methodological Answer:

- Nitro Group : Electron-withdrawing nature increases electrophilicity at C4/C6, facilitating nucleophilic amination .

- 3-Methylpiperidinyl : Steric hindrance from the methyl group slows hydrolysis but may reduce binding affinity in biological assays .

- 2-Methoxyphenyl : The methoxy group enhances lipophilicity (logP ≈ 2.1), impacting membrane permeability .

Advanced Question: What reactor designs improve scalability while maintaining yield for pre-clinical studies?

Methodological Answer:

- Continuous Flow Reactors : Minimize exothermic risks during nitration by enabling precise temperature control (<5°C) and rapid mixing .

- Membrane Separation : Integrate nanofiltration membranes to remove unreacted 3-methylpiperidine, reducing purification steps .

- Process Analytical Technology (PAT) : Real-time UV/IR monitoring adjusts feed rates dynamically, ensuring >90% conversion in amination .

Advanced Question: How can in silico modeling predict metabolic pathways or toxicity?

Methodological Answer:

- ADMET Prediction : Tools like Schrödinger’s QikProp estimate hepatic clearance (e.g., Clint ≈ 15 mL/min/kg) and CYP450 inhibition risks .

- Metabolite Simulation : CypReact identifies potential hydroxylation sites (e.g., para to nitro group) for targeted stability studies .

Basic Question: What are the key challenges in achieving enantiomeric purity for chiral derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.